molecular formula C11H10N4O5 B1628011 L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- CAS No. 81432-12-4

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)-

Cat. No.: B1628011
CAS No.: 81432-12-4
M. Wt: 278.22 g/mol
InChI Key: KKWDSQYPOCTRRA-QMMMGPOBSA-N
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Description

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- is a fluorescent amino acid derivative known for its unique properties. This compound is widely used in scientific research due to its ability to act as a fluorescent probe, making it valuable in various biological and chemical studies.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- typically involves the nitration of benzoxadiazole followed by its coupling with L-Proline. The reaction conditions often include the use of strong acids and bases to facilitate the nitration and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing automated systems to ensure consistency and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the nitro group, potentially forming nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzoxadiazole ring can undergo substitution reactions, where different substituents replace the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Substituting agents: Such as halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzoxadiazoles or other functionalized derivatives .

Scientific Research Applications

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.

    Biology: Employed in the study of protein folding and conformational changes.

    Medicine: Utilized in imaging techniques to track cellular processes and diagnose diseases.

    Industry: Applied in the development of biosensors and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG): Another fluorescent compound used to study glucose uptake in cells.

    NBD-Phosphatidylcholine (NBD-PC): A fluorescent lipid analog used in membrane studies.

Uniqueness

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- is unique due to its combination of an amino acid and a fluorescent moiety, making it particularly useful in studying protein-related processes. Its ability to integrate into biological systems while providing a fluorescent signal sets it apart from other similar compounds.

Properties

IUPAC Name

(2S)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O5/c16-11(17)8-2-1-5-14(8)6-3-4-7(15(18)19)10-9(6)12-20-13-10/h3-4,8H,1-2,5H2,(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWDSQYPOCTRRA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554253
Record name 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81432-12-4
Record name 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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